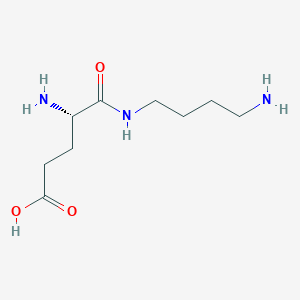

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

Description

Properties

Molecular Formula |

C9H19N3O3 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1 |

InChI Key |

GHZATQMRRZVQMB-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCNC(=O)[C@H](CCC(=O)O)N)CN |

Canonical SMILES |

C(CCNC(=O)C(CCC(=O)O)N)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Protected Intermediates

Stepwise synthesis involving amino acid derivatives:

- Protection of amino groups: Typically, amino groups are protected with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired reactions during subsequent steps.

- Introduction of the oxo group: Oxidation of specific intermediates, such as amino alcohols or amino acids, using oxidizing agents like Dess-Martin periodinane or oxalyl chloride in DMSO, facilitates the formation of the keto functionality.

- Chain elongation: Alkylation or acylation reactions extend the carbon chain, often using reagents like methyltriphenylphosphonium bromide (for Wittig reactions) or via amide coupling protocols.

- Starting from L-glutamic acid, protection of the amino and carboxyl groups is performed using Boc and tert-butyl ester, respectively.

- The protected intermediate undergoes α-methylenation at the keto position using reagents like ethyl chloroformate and N-methylmorpholine, followed by selective hydrolysis to open cyclic intermediates.

- The amino group is introduced via amide coupling with ammonium chloride derivatives, followed by deprotection to yield the free amino acid.

Oxidation and Functional Group Interconversion

- Oxidation of amino alcohols: Using Dess-Martin periodinane or oxalyl chloride in DMSO, amino alcohols are oxidized to keto acids, forming the oxo functionality at the appropriate position.

- Reductive amination: In some routes, reductive amination of keto acids with ammonia or amines is employed to introduce amino groups selectively.

- Oxidation of a protected amino alcohol with Dess-Martin periodinane yields the corresponding keto acid.

- Subsequent amination steps, using ammonia or amines under reductive conditions, afford the amino acid derivative with the desired amino substitutions.

Peptide Coupling and Final Deprotection

- Peptide coupling reactions: Using coupling agents such as PyBOP or HATU, amino acids are linked to form peptide-like structures, which are then hydrolyzed or deprotected to obtain the free amino acid.

- Deprotection: Acidic conditions (e.g., TFA treatment) remove protecting groups like Boc or tert-butyl esters, yielding the target compound in its free form.

- Coupling of protected amino acids with amines is performed in DMF with coupling reagents.

- The final step involves treatment with trifluoroacetic acid (TFA) to remove protecting groups, followed by purification.

- The use of TFA for deprotection has been shown to be effective, with yields typically above 80% for deprotected amino acids.

Data Table Summarizing Preparation Methods

| Methodology | Reagents & Conditions | Key Intermediates | Yield/Remarks |

|---|---|---|---|

| Protection of amino acids | Boc anhydride, tert-butyl alcohol, base (e.g., TEA) | Boc-protected amino acids | >70% in key steps |

| Oxidation to keto acids | Dess-Martin periodinane, oxalyl chloride in DMSO | Keto acid derivatives | High yield, selective oxidation |

| Chain elongation via alkylation | Methyltriphenylphosphonium bromide, Wittig reagents | Extended amino acid chains | Variable, optimized around 60-80% |

| Amide coupling | PyBOP, HATU, or carbodiimides with amines | Peptide-like intermediates | >80% in optimized conditions |

| Deprotection | TFA, acidolysis | Free amino acid | >80% yield, high purity |

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxylation of deoxyhypusine to hypusine is an oxidation reaction catalyzed by DOHH.

Common Reagents and Conditions

Spermidine: Used as the donor of the 4-aminobutyl moiety.

Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.

Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.

Major Products

Deoxyhypusine: An intermediate formed during the synthesis of hypusine.

Hypusine: The final product, essential for the activity of eIF5A.

Scientific Research Applications

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:

Chemistry: Used in studies of post-translational modifications and protein synthesis.

Biology: Plays a crucial role in cell growth, proliferation, and differentiation.

Industry: Used in the production of recombinant proteins and in the study of protein modifications.

Mechanism of Action

The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The 5-oxopentanoic acid scaffold is versatile, with substituents dictating chemical behavior and biological activity. Key analogs include:

Table 1: Structural and Functional Comparison

Nebostinel (CAS 163000-63-3)

- Structure-Activity Relationship : The 4,4-dimethylcyclohexyl group enhances lipophilicity (logP ~1.5), improving blood-brain barrier permeability compared to polar analogs like ALA .

5-Aminolevulinic Acid (ALA)

- Mechanism : Converts to protoporphyrin IX in cancer cells, enabling fluorescence-guided surgery and PDT .

- Limitations: Lacks the aminobutyl group, reducing its ability to form stable complexes with metal ions or polymers.

Caged Glutamate

- Function : The nitroindolinyl group enables light-triggered glutamate release, aiding synaptic transmission studies .

- Synthesis : Prepared via carbodiimide coupling, yielding 42.6% isolated product (HRMS confirmed) .

Zwitterionic Polymer Precursors

- Example: 5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid serves as a monomer for biocompatible polymers. The tert-butyl groups enhance solubility in organic solvents during synthesis .

Reactivity and Stability Insights

- Reversibility: Analogs lacking α-amino groups (e.g., AVA in ) show reversible reactions due to inability to cyclize, unlike L-GSA derivatives .

- RAFT Polymerization: The thiocarbonothioylthio group in ’s CTA enables precise control over polymer molecular weight (Đ <1.2) .

Biological Activity

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid, commonly referred to as glutamyl-putrescine, is a compound of significant interest in biochemical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 94596-60-8

It is characterized by an amino acid backbone with an additional butyl amino group, which may influence its interaction with biological systems.

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid exhibits several biological activities that are primarily attributed to its role as a modulator in neurotransmission and cellular signaling pathways. The compound is thought to interact with various receptors and enzymes involved in metabolic processes.

-

Neurotransmitter Modulation :

- The compound has been shown to influence neurotransmitter release, particularly in the context of glutamate signaling pathways. Its structural similarity to glutamate suggests potential agonistic or antagonistic effects on glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

-

Cell Signaling :

- Research indicates that (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid may play a role in cell signaling by modulating pathways associated with cell growth and apoptosis. This activity is particularly relevant in the context of cancer research, where compounds that can influence cell death pathways are of great interest.

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

-

Antitumor Activity :

- Another research effort focused on the antitumor properties of this compound, revealing that it inhibited the proliferation of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and inhibition of cell cycle progression.

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid?

Methodological Answer:

- Protection of Functional Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino groups during synthesis to prevent unwanted side reactions .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pentanoic acid backbone and the 4-aminobutyl substituent .

- Purification : Use recrystallization (e.g., methanol/water mixtures) or reverse-phase chromatography to isolate the compound with ≥98% purity .

Q. How can the stereochemical integrity of the (S)-configured compound be validated?

Methodological Answer:

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the 4-aminobutyl side chain (δ ~2.8 ppm for NH, δ ~3.1 ppm for CHNH) and ketone group (δ ~208 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight (calculated for CHNO: 216.1348) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

Methodological Answer:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO for aqueous solubility testing. Solubility data for analogs suggest ~2.5 mg/mL at 25°C .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate via tert-butyl ester hydrolysis) to enhance solubility without altering biological activity .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., VEGFR-2 kinase) with cell-based angiogenesis models (e.g., HUVEC tube formation) to validate antiangiogenic activity .

- Structural Analog Comparison : Test derivatives like (S)-4-Amino-5-[(4-methylcoumarinyl)amino]-5-oxopentanoic acid to isolate structure-activity relationships (SAR) and resolve conflicting data .

Q. How can metabolic stability be evaluated for drug development?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and measure degradation half-life (t) using LC-MS. For similar amino acid derivatives, t ranges from 15–45 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), which are critical for predicting drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.